

Spectroscopic Characterization of 1-(2-Amino-3,5-dibromophenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Amino-3,5-dibromophenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1-(2-Amino-3,5-dibromophenyl)ethanone**. Due to the limited availability of public spectral data for this specific molecule, this document serves as a template, outlining the expected data and the detailed experimental protocols for its acquisition and analysis. The methodologies provided are based on standard techniques for the characterization of organic compounds.

Introduction

1-(2-Amino-3,5-dibromophenyl)ethanone is an aromatic ketone containing amino and bromine substituents. Its structural elucidation and purity assessment are critical for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques used to determine the molecular structure and confirm the identity of this compound. This guide presents the anticipated spectral data in a structured format and details the methodologies for obtaining such data.

Spectral Data Summary

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **1-(2-Amino-3,5-dibromophenyl)ethanone**.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
[Predicted Value]	s	3H	-CH ₃
[Predicted Value]	br s	2H	-NH ₂
[Predicted Value]	d	1H	Ar-H
[Predicted Value]	d	1H	Ar-H

Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppmTable 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
[Predicted Value]	-CH ₃
[Predicted Value]	C-Br
[Predicted Value]	C-Br
[Predicted Value]	C-NH ₂
[Predicted Value]	Ar-CH
[Predicted Value]	Ar-CH
[Predicted Value]	C=O
[Predicted Value]	Ar-C (quaternary)

Solvent: CDCl₃ or DMSO-d₆

Table 3: IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
[3500-3300]	Strong, Broad	N-H Stretch (Amino group)
[3100-3000]	Medium	C-H Stretch (Aromatic)
[2960-2850]	Medium	C-H Stretch (Aliphatic -CH ₃)
[1680-1660]	Strong	C=O Stretch (Ketone)
[1600-1450]	Medium-Strong	C=C Stretch (Aromatic)
[1360-1355]	Medium	C-H Bend (-CH ₃)
[1330-1200]	Strong	C-N Stretch (Aromatic Amine)
[800-600]	Strong	C-Br Stretch

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
[293/295/297]	[M] ⁺ (Molecular Ion)	
[278/280/282]	[M-CH ₃] ⁺	
[199/201]	[M-Br-CO] ⁺	
**	[M-2Br] ⁺	

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Accurately weigh 5-20 mg of **1-(2-Amino-3,5-dibromophenyl)ethanone** for ^1H NMR and 20-50 mg for ^{13}C NMR. The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d (CDCl_3) or Dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$)) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.
- **Data Acquisition:** The spectrometer is tuned to the appropriate frequency for ^1H or ^{13}C nuclei. Standard pulse sequences are used to acquire the spectra. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

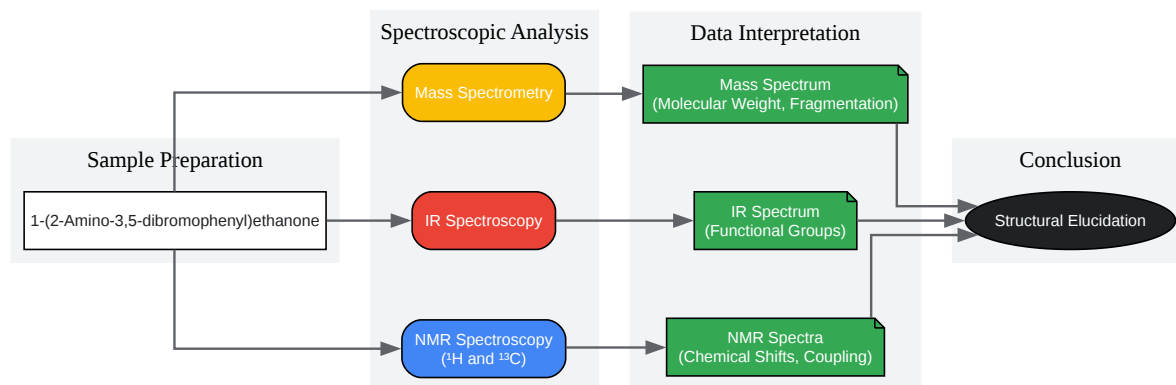
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing the formation of a molecular ion and characteristic fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of **1-(2-Amino-3,5-dibromophenyl)ethanone**.



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Experimental workflow for spectroscopic analysis.

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